
GSK 650394
Descripción general
Descripción
- GSK650394 es un inhibidor de molécula pequeña que se dirige a la quinasa 1 regulada por suero y glucocorticoides (SGK1). Su estructura química se caracteriza por el siguiente número CAS: 890842-28-1 .
- SGK1 es un gen regulado por andrógenos. El agotamiento de la expresión de SGK1 debilita el crecimiento mediado por andrógenos en líneas celulares de cáncer de próstata, lo que hace que la inhibición de SGK1 sea un mecanismo prometedor para la terapia del cáncer de próstata.
Métodos De Preparación
- Las rutas sintéticas para GSK650394 no están ampliamente documentadas en la literatura. Está disponible comercialmente de proveedores.
- Los métodos de producción industrial son propietarios, pero el compuesto se puede obtener mediante síntesis química.
Análisis De Reacciones Químicas
- GSK650394 se somete a diversas reacciones, incluidas la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones no se informan explícitamente.
- Los productos principales formados a partir de estas reacciones no se estudian ampliamente, pero una mayor investigación podría revelar información valiosa.
Aplicaciones Científicas De Investigación
Cancer Therapy
GSK 650394 has shown promising results in the treatment of various cancers, particularly prostate cancer.
- Prostate Cancer : Research indicates that this compound inhibits androgen-mediated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, effectively blocking the effects of androgens on cell proliferation . A study demonstrated that SGK1 inhibition leads to autophagy-dependent apoptosis in prostate cancer cells, suggesting that this compound could enhance the efficacy of existing cancer therapies by inducing cell death through autophagy .
- Head and Neck Squamous Cell Carcinoma : In another study, this compound was tested for its ability to suppress tumor growth and enhance the effects of chemotherapeutic agents like cisplatin. The findings suggest that SGK1 inhibition may increase the sensitivity of cancer cells to chemotherapy, providing a potential combinatory treatment strategy .
Osteoporosis Treatment
This compound has also been evaluated for its effects on bone health, particularly in the context of osteoporosis.
- Mechanism of Action : The compound inhibits osteoclast differentiation and bone resorption by targeting the receptor activator of nuclear factor kappa-B (RANK) signaling pathway. In vitro studies have shown that this compound reduces the formation and activation of osteoclasts, which are critical for bone resorption .
- In Vivo Studies : In animal models of osteoporosis (specifically ovariectomized mice), this compound demonstrated a significant improvement in bone density by promoting antioxidant enzyme activities and reducing oxidative stress associated with bone loss .
Neuroprotection
Recent studies have highlighted the neuroprotective properties of this compound in models of cerebral ischemia.
- Cerebral Ischemia-Reperfusion Injury : In experiments involving transient middle cerebral artery occlusion in rats, this compound was shown to reduce blood-brain barrier disruption and infarct size following ischemic events. The compound decreased matrix metalloproteinase-2 levels and NDRG1 phosphorylation, suggesting a protective mechanism against ischemic damage .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Inhibition of SGK1 leading to apoptosis | Effective against prostate cancer; enhances chemotherapy |
Osteoporosis Treatment | Inhibition of osteoclast differentiation | Improves bone density; reduces oxidative stress |
Neuroprotection | Reduction of blood-brain barrier disruption | Decreases infarct size in ischemia-reperfusion injury |
Case Studies
Prostate Cancer Study : A pivotal study by Sherk et al. (2008) demonstrated that this compound effectively inhibits androgen-stimulated growth in LNCaP cells through competitive inhibition of SGK1, highlighting its potential as a therapeutic agent for prostate cancer .
Osteoporosis Research : Recent findings published in PLoS One indicated that this compound not only inhibits osteoclastogenesis but also promotes antioxidant activity, presenting it as a candidate for treating osteoporosis-related bone loss .
Neuroprotective Effects : A study published in PubMed reported that this compound significantly reduced infarct size and improved outcomes following cerebral ischemia-reperfusion injury, underscoring its potential role in neuroprotection during acute cerebrovascular events .
Mecanismo De Acción
- GSK650394 inhibe competitivamente SGK1. Inhibe eficazmente la fosforilación de SGK1 in vitro (IC50 = 62 nM) y SGK2 (IC50 = 103 nM) en el ensayo SPA .
- Los objetivos moleculares precisos y las vías involucradas en sus efectos siguen siendo un área de investigación activa.
Comparación Con Compuestos Similares
- La singularidad de GSK650394 radica en su inhibición específica de SGK1. Los compuestos similares que se dirigen a SGK1 no están tan bien caracterizados.
Actividad Biológica
GSK 650394 is a selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and metabolism. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer and osteoporosis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Name: 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- Molecular Formula: C₁₈H₁₈N₂O₂
- Purity: ≥97%
This compound inhibits SGK1 with an IC50 of approximately 62 nM and SGK2 with an IC50 of about 103 nM, demonstrating over 30-fold selectivity against Akt and related kinases . This selectivity is significant for minimizing off-target effects in therapeutic applications.
Prostate Cancer Treatment
This compound has shown promising results in inhibiting androgen-stimulated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, indicating its effectiveness in reducing cell proliferation driven by androgens .
Table 1: Inhibitory Effects on LNCaP Cells
Compound | Target Kinase | IC50 (nM) | Effect on Cell Growth |
---|---|---|---|
This compound | SGK1 | 62 | Inhibition |
This compound | SGK2 | 103 | Inhibition |
Control | - | - | No inhibition |
Neuroprotective Effects
In a study examining ischemia-reperfusion injury, this compound demonstrated neuroprotective properties by decreasing the percentage of cortical infarct by 31% (p < 0.001). The compound also reduced NDRG1 phosphorylation and MMP2 protein levels in the ischemic-reperfused cortex, suggesting that SGK1 inhibition may mitigate blood-brain barrier disruption during cerebral ischemia-reperfusion injury .
Table 2: Neuroprotective Effects of this compound
Parameter | Control Group | This compound Group | p-value |
---|---|---|---|
Cortical Infarct (%) | +34% | -31% | <0.001 |
NDRG1 Phosphorylation (Relative) | Increased | Decreased | <0.05 |
MMP2 Protein Level | Increased | Decreased | <0.05 |
Osteoporosis Treatment
Research has indicated that this compound can inhibit osteoclast differentiation and prevent bone resorption. In vitro studies showed that it suppresses RANKL-mediated signaling pathways essential for osteoclastogenesis. Additionally, in vivo studies using ovariectomized mice demonstrated that this compound preserved bone mass and enhanced antioxidant enzyme activity, highlighting its potential as a therapeutic agent for osteoporosis .
Table 3: Effects on Osteoclastogenesis
Parameter | Control Group | This compound Group |
---|---|---|
Osteoclast Differentiation (%) | High | Low |
Bone Resorption Rate (%) | High | Low |
Antioxidant Activity (U/mg protein) | Low | High |
Propiedades
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890842-28-1 | |
Record name | GSK-650394 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-650394 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.